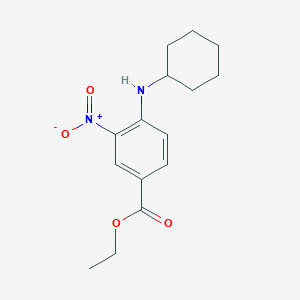

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-(cyclohexylamino)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-2-21-15(18)11-8-9-13(14(10-11)17(19)20)16-12-6-4-3-5-7-12/h8-10,12,16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALYDABJRIWMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415406 | |

| Record name | ethyl 4-(cyclohexylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87815-77-8 | |

| Record name | ethyl 4-(cyclohexylamino)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Significance and Research Context Within Substituted Benzoate Esters

The structural characteristics of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate and related substituted benzoate (B1203000) esters are central to their utility in chemical synthesis. The benzene (B151609) ring is substituted with three key functional groups that dictate its reactivity and potential applications.

The 4-amino group, substituted with a bulky cyclohexyl group, and the adjacent 3-nitro group create a specific electronic environment on the aromatic ring. The amino group is an electron-donating group, which activates the ring towards electrophilic substitution, while the nitro group is a strong electron-withdrawing group, deactivating the ring. This "push-pull" electronic effect influences the molecule's reactivity and spectroscopic properties. Furthermore, intramolecular hydrogen bonding can occur between the amino proton and an oxygen atom of the nitro group, which can impact the planarity and conformational preferences of the molecule. nih.gov

Substituted 4-amino-3-nitrobenzoates are recognized as valuable precursors for the synthesis of various heterocyclic compounds. nih.gov A primary research context for these molecules is their use as intermediates in the preparation of benzimidazoles, a class of compounds known for a wide range of pharmacological activities. nih.govmdpi.com The general strategy involves the reduction of the nitro group to an amine, followed by cyclization with an appropriate reagent to form the benzimidazole (B57391) ring system. The substituents on the parent benzoate ester, such as the cyclohexyl group in the title compound, are incorporated into the final product, allowing for the systematic modification of its properties.

Table 1: Key Structural Features and Their Significance

| Feature | Description | Significance in Research Context |

| Benzoate Ester | An ester of benzoic acid. | Provides a reactive site for hydrolysis or transesterification and influences the solubility and crystallinity of the molecule. |

| 4-Cyclohexylamino Group | A secondary amine with a cyclohexyl substituent at the 4-position of the benzene ring. | Modulates the electronic properties of the aromatic ring and introduces a lipophilic, non-planar group that can influence the biological activity of its derivatives. |

| 3-Nitro Group | A nitro functional group at the 3-position, ortho to the amino group. | A strong electron-withdrawing group that is crucial for the synthesis of benzimidazoles via reductive cyclization. It also participates in intramolecular hydrogen bonding. nih.gov |

Historical Trajectory of Synthesis and Derivatization Studies

Strategic Precursor Synthesis Routes

The efficient synthesis of this compound is predicated on the availability of key precursors, primarily substituted nitrobenzoate derivatives. The synthesis of these precursors involves well-established organic reactions, including nitration and esterification, which are tailored to introduce the necessary functional groups onto the aromatic ring.

Synthesis of Key Nitrobenzoate Precursors (e.g., Ethyl 4-chloro-3-nitrobenzoate)

A crucial precursor for the synthesis of the target molecule is Ethyl 4-chloro-3-nitrobenzoate. The preparation of this intermediate typically begins with the nitration of 4-chlorobenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene (B151609) ring. The directing effects of the existing chloro and carboxylic acid groups on 4-chlorobenzoic acid guide the incoming nitro group primarily to the position ortho to the chloro group and meta to the carboxylic acid group, resulting in 4-chloro-3-nitrobenzoic acid.

Following the successful nitration, the carboxylic acid group is converted into an ethyl ester. This transformation is commonly achieved through Fischer esterification, where the 4-chloro-3-nitrobenzoic acid is reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. For instance, a reported synthesis involves suspending 4-chloro-3-nitrobenzoic acid in ethanol, followed by the slow addition of concentrated sulfuric acid and heating the mixture under reflux for an extended period. libretexts.org Upon cooling, the product, Ethyl 4-chloro-3-nitrobenzoate, precipitates and can be collected by filtration. libretexts.org

| Reactant | Reagent | Conditions | Product | Yield |

| 4-chlorobenzoic acid | Nitrating mixture (e.g., HNO₃/H₂SO₄) | - | 4-chloro-3-nitrobenzoic acid | - |

| 4-chloro-3-nitrobenzoic acid | Ethanol, Sulfuric acid | Reflux | Ethyl 4-chloro-3-nitrobenzoate | ~75% libretexts.org |

Esterification and Functional Group Installation Protocols

The esterification of nitrobenzoic acid derivatives is a fundamental step in the synthesis of the target compound and its precursors. Various protocols have been developed to achieve high yields and purity. The Fischer esterification, as mentioned above, is a classic and widely used method. libretexts.org

Alternative esterification methods can also be employed, which may offer advantages in terms of reaction time, conditions, or catalyst choice. For example, the use of thionyl chloride can convert the carboxylic acid to an acyl chloride, which then readily reacts with an alcohol to form the ester. This method avoids the equilibrium limitations of Fischer esterification. Furthermore, advancements in catalysis have introduced milder and more efficient esterification procedures.

The installation of the nitro group is another critical functional group installation protocol. The regioselectivity of the nitration reaction is of paramount importance to ensure the correct substitution pattern on the aromatic ring. The choice of nitrating agent and reaction conditions can be optimized to maximize the yield of the desired isomer.

Direct Synthesis Pathways for this compound

The final step in the synthesis of this compound involves the direct introduction of the cyclohexylamino group onto the nitrobenzoate precursor. This is typically achieved through a nucleophilic aromatic substitution reaction.

Advanced Functionalization and Derivatization Strategies

The strategic location of the nitro, secondary amine, and ester functional groups on the benzoate (B1203000) scaffold allows for a systematic and often orthogonal approach to chemical modification. This enables the synthesis of a library of derivatives from a single, readily accessible starting material.

Selective Reduction of the Nitro Group

The selective reduction of the aromatic nitro group to a primary amine is a pivotal transformation, yielding ethyl 3-amino-4-(cyclohexylamino)benzoate. This resulting ortho-phenylenediamine derivative is a critical precursor for the synthesis of various heterocyclic systems. The key challenge in this step is to achieve high chemoselectivity, reducing the nitro group without affecting the ester functionality or causing unwanted side reactions.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. For substrates like this compound, this transformation is typically carried out using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C). researchgate.net The reaction is performed under a hydrogen gas atmosphere, with the choice of solvent and reaction conditions being crucial for success.

The general mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The step-wise addition of hydrogen atoms to the nitro group leads to intermediate species such as nitrosobenzene (B162901) and phenylhydroxylamine, which are ultimately reduced to the corresponding aniline. researchgate.net The process is highly efficient and often proceeds under mild temperature and pressure conditions, providing the desired amino derivative in high yield. The primary advantage of this method is the clean conversion and the ease of catalyst removal by simple filtration.

| Catalyst System | Typical Conditions | Key Advantages | Product |

|---|---|---|---|

| Pd/C | H₂ gas, Ethanol or Ethyl Acetate solvent, Room Temperature | High selectivity, clean reaction, easy catalyst removal | Ethyl 3-amino-4-(cyclohexylamino)benzoate |

| Indium/NH₄Cl | Aqueous Ethanol, Reflux | Good functional group tolerance (ester, amide, etc.), avoids high-pressure H₂. orgsyn.org | Ethyl 3-amino-4-(cyclohexylamino)benzoate |

Following the reduction of the nitro group, the resulting ethyl 3-amino-4-(cyclohexylamino)benzoate serves as a valuable precursor for creating fused heterocyclic scaffolds. The presence of two adjacent amino groups on the benzene ring is ideal for condensation reactions with various electrophiles.

Benzimidazoles: One of the most common applications is the synthesis of benzimidazoles. This can be achieved in a "one-pot" reaction directly from the nitro precursor by using a reducing agent that also facilitates cyclization. For instance, reacting this compound with an aldehyde in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄) leads to the formation of a 2-substituted benzimidazole derivative. The process involves the in situ reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent intramolecular cyclization and aromatization.

Pyrazoles: While the direct synthesis of a fused pyrazole (B372694) from the diamine is less common, a plausible synthetic route involves diazotization of the newly formed primary aromatic amine (at the 3-position) followed by an intramolecular cyclization. Alternatively, the diamine can be reacted with a 1,3-dicarbonyl compound or its equivalent. For example, reaction with an α,β-unsaturated nitrile could potentially lead to the formation of a fused pyrazolo[1,5-a]pyrimidine (B1248293) system after cyclization and subsequent rearrangement. researchgate.net

Modifications and Functionalization of the Cyclohexylamino Moiety

The secondary amine of the cyclohexylamino group provides another site for chemical modification. These reactions are typically performed before the reduction of the nitro group, as the resulting primary amine would compete in reactivity. Standard transformations for secondary amines, such as N-acylation or N-alkylation, can be employed.

N-acylation can be achieved by reacting the parent compound with acyl chlorides or anhydrides under basic conditions. This transformation introduces an acyl group onto the nitrogen atom, forming a tertiary amide. Such modifications can be used to alter the steric and electronic properties of the molecule. For example, titanium(IV) chloride has been shown to promote the acylation of sulfonamides by esters, a strategy that could potentially be adapted for the direct acylation of the secondary amine in the target molecule. researchgate.net

Ester Group Transformations (e.g., Hydrolysis, Transesterification)

The ethyl ester group is amenable to several classical transformations, providing access to other important derivatives.

Hydrolysis: Saponification of the ethyl ester using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic medium yields the corresponding carboxylate salt. Subsequent acidification provides the free carboxylic acid, 4-(cyclohexylamino)-3-nitrobenzoic acid. This hydrolysis is a fundamental step for preparing derivatives that require a carboxylic acid moiety, such as amides formed via coupling reactions. Studies on the alkaline hydrolysis of similar compounds like ethyl p-nitrobenzoate show that the reaction rates are influenced by solvent composition and temperature. psu.edu

Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ester with an excess of a different alcohol (e.g., methanol, propanol). This allows for the modulation of the ester group, which can influence the compound's solubility and other physical properties.

| Transformation | Reagents | Product | Purpose |

|---|---|---|---|

| Hydrolysis | 1. NaOH or KOH (aq) 2. H₃O⁺ | 4-(cyclohexylamino)-3-nitrobenzoic acid | Precursor for amide bond formation |

| Transesterification | R-OH, Acid or Base catalyst | Alkyl 4-(cyclohexylamino)-3-nitrobenzoate | Modify solubility and physical properties |

Incorporation into Designed Molecular Architectures (e.g., Thiazole-Based Conjugates)

The functional groups of this compound and its immediate derivatives (the corresponding amine and carboxylic acid) are key handles for incorporating this scaffold into larger, more complex molecular architectures. A prominent example is the synthesis of thiazole-based conjugates, which are of significant interest in medicinal chemistry.

A common synthetic strategy involves a multi-step sequence:

Selective reduction of the nitro group to yield ethyl 3-amino-4-(cyclohexylamino)benzoate.

Hydrolysis of the ethyl ester to produce 3-amino-4-(cyclohexylamino)benzoic acid.

Amide coupling of the resulting carboxylic acid with a suitable amino-thiazole derivative. This final step is typically facilitated by standard peptide coupling reagents, such as DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a stable amide linkage.

This sequence effectively conjugates the benzoate core with a thiazole (B1198619) moiety, demonstrating the utility of the starting material in building designed molecular structures with potential biological applications. beilstein-journals.org

Synthesis of Structurally Related Analogs for Comparative Research

The synthesis of analogs structurally related to this compound is crucial for comparative research, enabling the exploration of structure-activity relationships (SAR) and the optimization of physicochemical and biological properties. The primary synthetic route to these analogs involves the nucleophilic aromatic substitution (SNAr) reaction. This methodology typically utilizes a commercially available starting material, such as Ethyl 4-chloro-3-nitrobenzoate or Ethyl 4-fluoro-3-nitrobenzoate, and a diverse range of primary or secondary amines.

The general synthetic scheme involves the reaction of the ethyl 4-halo-3-nitrobenzoate with an appropriate amine in the presence of a base and a suitable solvent. The halogen at the C-4 position of the benzene ring is activated towards nucleophilic attack by the electron-withdrawing nitro group at the C-3 position. The selection of the amine dictates the nature of the substituent at the 4-position, allowing for the systematic modification of this part of the molecule for comparative analysis.

A common procedure for the synthesis of these analogs involves dissolving Ethyl 4-fluoro-3-nitrobenzoate or Ethyl 4-chloro-3-nitrobenzoate in a dry solvent, such as dichloromethane. A base, for instance, N,N-diisopropylethylamine (DIPEA), is added to the mixture, followed by the dropwise addition of the desired amine. The reaction is typically stirred at room temperature until completion.

Below is a data table summarizing a selection of synthesized analogs of this compound, showcasing the structural diversity achieved for comparative research purposes.

| Compound Name | Amine Reactant | Resulting 4-Amino Substituent |

|---|---|---|

| Ethyl 4-(methylamino)-3-nitrobenzoate | Methylamine | Methyl |

| Ethyl 4-(ethylamino)-3-nitrobenzoate | Ethylamine | Ethyl |

| Ethyl 4-(butylamino)-3-nitrobenzoate | Butylamine | Butyl |

| Ethyl 4-(tert-butylamino)-3-nitrobenzoate | tert-Butylamine | tert-Butyl |

| Ethyl 4-(cyclopentylamino)-3-nitrobenzoate | Cyclopentylamine | Cyclopentyl |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Specific NMR data for Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is not available in the reviewed literature. Therefore, a detailed analysis of its NMR spectroscopic characteristics cannot be provided.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Published ¹H NMR spectra and corresponding chemical shift data for this compound could not be located.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Published ¹³C NMR spectra and assigned chemical shift data for this compound are not available.

Advanced Multidimensional NMR Techniques for Connectivity and Conformation

There are no available studies detailing the use of advanced multidimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural analysis of this compound.

Solvent-Dependent Spectroscopic Behavior

Vibrational Spectroscopy Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy Studies

Specific Fourier-Transform Infrared (FT-IR) spectroscopy data, including tables of vibrational frequencies and their assignments for this compound, could not be found in the available scientific literature.

Raman Spectroscopy Investigations

Key expected vibrational bands would include:

Nitro Group (NO₂) Vibrations: Symmetrical and asymmetrical stretching modes of the NO₂ group, typically appearing in the regions of 1300-1360 cm⁻¹ and 1500-1560 cm⁻¹, respectively. These bands are crucial for confirming the presence and electronic environment of the nitro substituent on the benzoate (B1203000) ring.

Amino Group (N-H) Vibrations: The N-H stretching vibration of the secondary amine, anticipated around 3300-3500 cm⁻¹, and bending vibrations at lower wavenumbers. The position of this peak can indicate the extent of hydrogen bonding.

Cyclohexyl and Aromatic Ring Modes: C-H stretching vibrations of the cyclohexyl and aromatic rings (around 2850-3100 cm⁻¹), as well as characteristic ring breathing and deformation modes at lower frequencies.

Ester Group (C=O) Vibration: A strong band corresponding to the carbonyl stretch of the ethyl ester group, typically found in the 1700-1730 cm⁻¹ range.

A hypothetical data table summarizing these expected Raman shifts is presented below.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Cyclohexyl) | 2850 - 2950 | Strong |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| NO₂ Symmetric Stretch | 1300 - 1360 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.

For this compound (Molecular Formula: C₁₅H₂₀N₂O₄), the molecular ion peak [M]⁺ would be observed at m/z 292.14. The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses of functional groups. Common fragmentation pathways could include:

Loss of the ethoxy group (-OC₂H₅): Resulting in a fragment ion at m/z 247.

Loss of an ethyl radical (-C₂H₅): Leading to a fragment at m/z 263.

Cleavage of the cyclohexyl ring: Producing various fragment ions characteristic of cyclohexylamines.

Loss of the nitro group (-NO₂): A peak corresponding to the [M-46]⁺ ion at m/z 246.

Alpha-cleavage adjacent to the amine nitrogen, leading to the loss of a cyclohexyl radical.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the theoretical exact mass is a critical piece of data for confirmation of its synthesis.

Data Table: HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

| C₁₅H₂₀N₂O₄ | [M+H]⁺ | 293.1496 |

| C₁₅H₂₀N₂O₄ | [M+Na]⁺ | 315.1315 |

The precise mass measurement from HRMS, matching the theoretical value to within a few parts per million (ppm), provides high confidence in the compound's identity and elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the substituted nitrobenzene (B124822) chromophore. The presence of the amino group (an auxochrome) and the nitro group (a chromophore) on the same benzene (B151609) ring leads to significant intramolecular charge transfer (ICT) character.

Key expected electronic transitions include:

π → π* transitions: Associated with the aromatic system, typically resulting in strong absorption bands in the UV region.

n → π* transitions: Involving the non-bonding electrons of the oxygen atoms in the nitro and ester groups, and the nitrogen of the amino group. These are generally weaker bands.

Intramolecular Charge Transfer (ICT) band: A strong absorption band, likely extending into the visible region, resulting from the electron-donating amino group and the electron-withdrawing nitro group conjugated through the benzene ring. This transition is responsible for the color of many nitraniline derivatives.

The position and intensity of these absorption maxima are sensitive to the solvent polarity.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Crystal Growth and Quality Assessment for Diffraction Studies

Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For this compound, suitable crystals would typically be grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol (B145695), ethyl acetate, or hexane/dichloromethane mixtures). Crystal quality is assessed using an optical microscope and preliminary X-ray diffraction screening to check for sharpness of diffraction spots and singularity.

Determination of Molecular Conformation and Geometric Parameters

A successful crystallographic analysis of this compound would reveal key structural features. For a related compound, Ethyl 4-(tert-butylamino)-3-nitrobenzoate, crystallographic studies have shown that the nitro group is coplanar with the benzene ring. nih.gov A similar planarity would be expected for the cyclohexyl derivative.

The analysis would determine:

Bond Lengths and Angles: Precise measurements for all bonds, confirming the connectivity and providing insight into bond order and hybridization. For example, the C-N bond of the amino group and the C-N bond of the nitro group would be of particular interest.

Torsion Angles: These define the three-dimensional shape and conformation of the molecule, including the orientation of the ethyl ester and cyclohexyl groups relative to the planar nitrobenzoate core.

Intermolecular Interactions: The crystal packing would be stabilized by intermolecular forces such as hydrogen bonds (e.g., between the N-H of the amine and an oxygen of a nitro or carbonyl group on an adjacent molecule) and van der Waals interactions. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which dictate the crystal packing and the formation of supramolecular assemblies.

A recurrent and structurally significant feature in this class of compounds is the presence of an intramolecular N—H···O hydrogen bond. nih.govnih.gov This interaction occurs between the hydrogen atom of the secondary amine and one of the oxygen atoms of the adjacent nitro group, forming a stable six-membered ring motif, often described by the graph-set notation S(6). nih.gov This intramolecular hydrogen bond plays a crucial role in stabilizing the molecular conformation, leading to a degree of planarity in this region of the molecule. In the case of ethyl 4-ethylamino-3-nitrobenzoate, this intramolecular interaction results in a non-planar six-membered ring with a flattened-boat conformation. nih.gov

In addition to intramolecular forces, intermolecular hydrogen bonds are pivotal in the formation of extended networks in the crystal lattice. In the structure of ethyl 4-(tert-butylamino)-3-nitrobenzoate, neighboring molecules are linked by intermolecular C—H···O hydrogen bonds. nih.gov The crystal structure of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate features a more extensive three-dimensional network stabilized by both O—H···O and C—H···O intermolecular hydrogen bonds. nih.gov

Resolution of Structural Ambiguities via Crystallographic Data

While spectroscopic methods like NMR and IR provide valuable information about the connectivity and functional groups present in a molecule, they often cannot unambiguously determine the precise three-dimensional structure, especially concerning conformational isomers and the exact nature of intermolecular interactions. Single-crystal X-ray diffraction is the definitive technique for resolving such ambiguities.

For instance, the formation of the intramolecular S(6) ring motif via N—H···O hydrogen bonding is a structural detail that is unequivocally confirmed by crystallographic data. nih.gov The specific arrangement of molecules in the crystal lattice, including the identification of different polymorphs or the presence of multiple independent molecules in the asymmetric unit, can only be determined through X-ray analysis. The crystal study of ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate also identified it as a non-merohedral twin, a complex crystallographic feature that can only be resolved through careful analysis of diffraction data. nih.gov

Integration and Reconciliation of Spectroscopic and Crystallographic Data

The most complete understanding of a chemical structure is achieved by integrating data from various analytical techniques. Spectroscopic data provide information about the molecule in solution or in bulk, while crystallographic data offer a precise picture of the molecule in the solid state.

The functional groups identified by IR and NMR spectroscopy, such as the N-H, C=O, and NO₂ stretches, are consistent with the molecular structure determined by X-ray crystallography. For example, the presence of hydrogen bonding, both intra- and intermolecular, which is directly observed in the crystal structure, can also be inferred from shifts in the vibrational frequencies in IR spectra and the chemical shifts of protons in ¹H NMR spectra. By correlating the solid-state structure with spectroscopic observations, a more holistic and validated molecular model can be established. This integrated approach is essential for a thorough characterization of compounds like this compound and its analogs.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, vibrational frequencies, and various electronic parameters. For Ethyl 4-(cyclohexylamino)-3-nitrobenzoate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are typically employed to provide a detailed understanding of its intrinsic molecular characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the optimization process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

A significant feature of this molecule is the presence of an intramolecular hydrogen bond between the amino (N-H) group and an oxygen atom of the adjacent nitro (NO₂) group. This interaction is expected to form a stable six-membered ring, significantly influencing the planarity of the molecule and the orientation of the cyclohexyl and ethyl ester groups relative to the benzene (B151609) ring. nih.govnih.gov Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, would further explore the rotational barriers around the C-N and C-C bonds connecting the substituent groups. The cyclohexyl group itself can adopt several conformations, such as the chair and boat forms, with the chair conformation typically being the most stable.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: The following data is illustrative and based on expected values from DFT calculations on analogous structures.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N (amino) | 1.37 | C-N-H | 119.5 |

| C-N (nitro) | 1.48 | O-N-O | 124.0 |

| N-H | 1.01 | C-C-O (ester) | 112.0 |

| N-O (nitro) | 1.23 | C-O-C (ester) | 117.5 |

| C=O (ester) | 1.22 | C-C-N-O (dihedral) | ~0-10 |

| C-O (ester) | 1.35 | H-N-C-C (dihedral) | ~0 |

Vibrational Frequency Calculations and Comprehensive Spectral Assignment

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.netscholarsresearchlibrary.com

For this compound, characteristic vibrational modes would include:

N-H stretching: A sharp band around 3300-3400 cm⁻¹, likely broadened and red-shifted due to the intramolecular hydrogen bonding.

C-H stretching: Multiple bands in the 2850-3100 cm⁻¹ region, corresponding to the aromatic, cyclohexyl, and ethyl groups.

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ from the ethyl ester group.

NO₂ stretching: Asymmetric and symmetric stretching vibrations typically appearing around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-N stretching: Vibrations associated with the amino and nitro groups attached to the aromatic ring.

Cyclohexyl ring vibrations: Characteristic scissoring, twisting, and rocking modes.

A comprehensive spectral assignment involves correlating each calculated vibrational frequency with its corresponding atomic motion, aided by tools like Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net

Table 2: Predicted Major Vibrational Frequencies and Assignments for this compound (Note: The following data is illustrative and based on expected values from DFT calculations on analogous structures.)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3350 | ν(N-H) | N-H stretching |

| ~3080 | ν(C-H) | Aromatic C-H stretching |

| ~2935, 2860 | ν(C-H) | Cyclohexyl & Ethyl C-H stretching |

| ~1715 | ν(C=O) | Ester C=O stretching |

| ~1590, 1480 | ν(C=C) | Aromatic C=C stretching |

| ~1530 | νas(NO₂) | Asymmetric NO₂ stretching |

| ~1350 | νs(NO₂) | Symmetric NO₂ stretching |

| ~1280 | ν(C-N) | Aryl-N stretching |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netmaterialsciencejournal.org A smaller energy gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the benzoate (B1203000) moiety. The energy gap can be used to calculate various global reactivity descriptors.

Table 3: Predicted Electronic Properties of this compound (Note: The following data is illustrative and based on expected values from DFT calculations on analogous structures.)

| Parameter | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -2.75 |

| HOMO-LUMO Gap (ΔE) | 3.40 |

| Ionization Potential (I ≈ -E_HOMO) | 6.15 |

| Electron Affinity (A ≈ -E_LUMO) | 2.75 |

| Global Hardness (η = (I-A)/2) | 1.70 |

| Electronegativity (χ = (I+A)/2) | 4.45 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is crucial for assessing its stability. wikipedia.orgq-chem.com NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

The stability of a molecule can be quantified by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). For this compound, significant delocalization is expected from:

The lone pair of the amino nitrogen (n_N) to the antibonding π* orbitals of the benzene ring.

The π electrons of the benzene ring to the antibonding π* orbitals of the nitro group and the carbonyl group.

The lone pairs of the oxygen atoms in the nitro and ester groups to adjacent antibonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro and carbonyl groups.

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. The hydrogen atom of the amino group (N-H), particularly due to the intramolecular hydrogen bond, is expected to be a prominent positive region.

Green regions represent neutral or near-neutral potential.

The MEP map for this compound would clearly illustrate the electron-withdrawing effects of the nitro and ester groups and the electron-donating effect of the amino group, providing a clear picture of its charge landscape. researchgate.net

Fukui Function Analysis for Chemical Reactivity Prediction

Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attacks.

The condensed Fukui functions (f_k^+, f_k^-, f_k^0) are calculated for each atom (k) in the molecule:

f_k^+ predicts the site for a nucleophilic attack (where an electron is accepted). For this compound, the atoms within the nitro group and the carbonyl carbon are expected to have high f_k^+ values.

f_k^- predicts the site for an electrophilic attack (where an electron is donated). The nitrogen atom of the amino group and certain carbon atoms on the phenyl ring are predicted to have high f_k^- values.

f_k^0 predicts the site for a radical attack .

This analysis provides a more quantitative and localized prediction of reactivity compared to the broader view offered by HOMO/LUMO distributions and MEP maps, pinpointing specific atoms most likely to participate in chemical reactions. dergipark.org.trresearchgate.net

Mulliken Population Analysis for Atomic Charge Distribution

There is no published data available from Mulliken population analysis studies on this compound. This type of analysis is used to calculate the partial atomic charges on each atom in a molecule, which helps in understanding its reactivity, electrostatic potential, and intermolecular interactions. Without specific computational studies, a data table of atomic charges cannot be provided.

Potential Energy Surface (PES) Scans for Conformational Isomers

No potential energy surface (PES) scans for this compound have been reported in the literature. A PES scan is a computational method used to explore the energy of a molecule as a function of its geometry, for example, by systematically changing specific torsion angles. This analysis is crucial for identifying the most stable conformations (isomers) of a molecule and the energy barriers between them. Consequently, no data on the conformational isomers and their relative energies can be presented.

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient Analysis)

There are no available studies that have performed a non-covalent interaction (NCI) analysis, such as using the Reduced Density Gradient (RDG) method, on this compound. RDG analysis is a powerful tool for visualizing and characterizing weak intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are critical for understanding the molecule's structure and behavior. In the absence of such research, a detailed description and visualization of these interactions are not possible.

While related computational work has been conducted on more complex molecules derived from this compound to study their interactions with biological targets, the fundamental theoretical and computational characterization of this specific parent compound remains uninvestigated in published literature. nih.gov

Mechanistic Elucidation of Chemical Reactions

Reaction Mechanism Pathways for Synthesis and Derivatization

The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the displacement of a suitable leaving group, commonly a halide such as chloride, from an activated aromatic ring by a nucleophile, in this case, cyclohexylamine (B46788). The presence of a strong electron-withdrawing group, the nitro group (-NO2), ortho or para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.

The generally accepted pathway for the SNAr reaction is a two-step addition-elimination mechanism:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the cyclohexylamine on the carbon atom bearing the leaving group (e.g., chlorine) of the Ethyl 4-chloro-3-nitrobenzoate. This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro group. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group through resonance.

Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (e.g., chloride ion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the ring and leads to the formation of the final product, this compound.

Derivatization reactions of this compound can involve modifications of the ester, the amino, or the nitro group. For instance, hydrolysis of the ester group would proceed through a nucleophilic acyl substitution mechanism, while reduction of the nitro group to an amino group would involve a series of electron and proton transfer steps.

Isotopic Labeling Experiments to Probe Reaction Intermediates

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of the synthesis of this compound, isotopic labeling experiments can provide definitive evidence for the proposed Meisenheimer complex intermediate.

Carbon-13 (¹³C) Labeling: By synthesizing Ethyl 4-chloro-3-nitrobenzoate with a ¹³C label at the carbon atom bonded to the chlorine (the ipso-carbon), the position of the incoming cyclohexylamine group can be unequivocally determined. If the reaction proceeds through the SNAr mechanism, the cyclohexylamino group in the product will be exclusively bonded to the ¹³C-labeled carbon. This would rule out alternative mechanisms like the benzyne (B1209423) mechanism, which would lead to a mixture of products where the nucleophile is attached to the labeled carbon and the adjacent carbon.

Nitrogen-15 (¹⁵N) Labeling: Labeling the nitrogen atom of the cyclohexylamine with ¹⁵N allows for the tracking of the nucleophile. This can be particularly useful in studying potential side reactions or rearrangements. ¹⁵N NMR spectroscopy can be employed to analyze the products and any intermediates formed.

Deuterium (B1214612) Kinetic Isotope Effect (KIE): The effect of substituting hydrogen with deuterium in the N-H bonds of cyclohexylamine on the reaction rate can provide insights into the rate-determining step. If the deprotonation of the amine in the Meisenheimer complex is part of the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) would be observed. However, in many SNAr reactions with amines, the initial nucleophilic attack is rate-limiting, and a negligible KIE is expected. Studies on related systems have shown that the breaking of the N-H bond can sometimes be involved in the rate-limiting step, particularly in cases of base catalysis.

| Isotope Used | Labeled Position | Information Gained |

| ¹³C | Ipso-carbon of Ethyl 4-chloro-3-nitrobenzoate | Confirms the position of nucleophilic attack and rules out benzyne mechanism. |

| ¹⁵N | Nitrogen of Cyclohexylamine | Tracks the nucleophile and helps identify any side products or rearrangements. |

| ²H (Deuterium) | N-H bonds of Cyclohexylamine | Elucidates the role of proton transfer in the rate-determining step. |

Catalytic Cycles and Role of Auxiliary Reagents

While the synthesis of this compound can proceed without a catalyst, the reaction is often facilitated by the choice of solvent and the presence of bases.

Role of Dimethyl Sulfoxide (DMSO): DMSO is a commonly used solvent in this type of reaction and plays a multifaceted role. As a polar aprotic solvent, it enhances the nucleophilicity of the amine. More importantly, it effectively solvates the transition state and the charged Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction. ias.ac.in There is evidence to suggest that DMSO can act as more than just a solvent, potentially participating in the reaction mechanism, although a formal catalytic cycle is not typically described for this role.

Base Catalysis: In some SNAr reactions involving primary or secondary amines, the reaction can be catalyzed by a base. The base can be the amine nucleophile itself (autocatalysis) or an added auxiliary base. The role of the base is to deprotonate the zwitterionic intermediate formed after the initial nucleophilic attack, converting it to the more stable anionic Meisenheimer complex. This deprotonation can become the rate-limiting step under certain conditions. Kinetic studies on analogous systems have shown both uncatalyzed and base-catalyzed pathways. dur.ac.uk The catalytic cycle for base catalysis can be depicted as follows:

Formation of the Zwitterionic Intermediate: The amine nucleophile attacks the aromatic substrate.

Deprotonation: A base (B:) removes a proton from the nitrogen of the zwitterionic intermediate, forming the anionic Meisenheimer complex and the protonated base (BH+).

Leaving Group Elimination: The Meisenheimer complex eliminates the leaving group to form the product.

Proton Transfer: The product amine can be protonated by BH+, regenerating the base catalyst.

The efficiency of base catalysis depends on the relative rates of the deprotonation step and the expulsion of the leaving group from the zwitterionic intermediate.

Functionality As a Key Intermediate in Organic Synthesis

Role as a Precursor for Diverse Heterocyclic Compounds

The primary and most well-documented application of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate is its function as a precursor for the synthesis of benzimidazoles. The synthetic strategy hinges on the reductive cyclization of the o-nitroaniline core. The nitro group is readily reduced to an amino group, typically using reagents like sodium dithionite (B78146), which then undergoes an intramolecular cyclization with a suitable carbonyl-containing compound, such as an aldehyde, to form the benzimidazole (B57391) ring system. nih.gov This one-pot reductive cyclization is an efficient method for generating 1,2-disubstituted benzimidazole derivatives. nih.gov

The general reaction scheme involves the initial reduction of the nitro group of this compound to yield an unstable o-phenylenediamine (B120857) intermediate. This intermediate is then reacted in situ with an aldehyde. The amino groups of the o-phenylenediamine condense with the aldehyde to form a Schiff base, which subsequently cyclizes and aromatizes to afford the stable benzimidazole scaffold. The versatility of this method lies in the wide variety of aldehydes that can be employed, leading to a diverse range of substituents at the 2-position of the benzimidazole ring.

Beyond benzimidazoles, the o-phenylenediamine intermediate derived from this compound can also serve as a building block for other important heterocyclic systems. For instance, condensation with α-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives, another class of biologically significant heterocycles. researchgate.net This highlights the potential of this compound as a divergent precursor for multiple heterocyclic families.

| Precursor | Reactant | Resulting Heterocycle | Key Reaction Type |

|---|---|---|---|

| This compound | Aldehydes (R-CHO) | Benzimidazoles | Reductive Cyclization |

| This compound (after reduction) | α-Dicarbonyl compounds | Quinoxalines | Condensation |

Application in Building Block Chemistry for Complex Molecular Architectures

The utility of this compound extends beyond the synthesis of simple monocyclic or bicyclic heterocycles. The benzimidazole core, readily accessible from this precursor, serves as a privileged scaffold that can be further elaborated into more complex, polycyclic, and fused molecular architectures.

Recent research has demonstrated the synthesis of benzimidazole-fused quinolines and spirocyclic benzimidazole-fused isoindoles starting from 2-arylbenzimidazoles. nih.gov While the initial synthesis of the 2-arylbenzimidazole may not directly use the title compound, the underlying principle of forming the benzimidazole ring from an o-phenylenediamine is the same. The o-phenylenediamine derived from this compound provides a direct entry point into this class of building blocks. Once the benzimidazole core is established, modern synthetic methodologies, such as transition-metal-catalyzed C-H activation and annulation reactions, can be employed to construct fused ring systems. nih.govnih.gov For example, the reaction of a 2-arylbenzimidazole with an α-diazo carbonyl compound in the presence of a rhodium catalyst can lead to a [4+2] annulation to form benzimidazole-fused quinolines. nih.gov This strategy showcases how the relatively simple core derived from this compound can be strategically employed to build intricate, multi-ring systems with potential applications in medicinal chemistry and materials science.

The ability to introduce a cyclohexyl group at the 4-position and an ethyl ester at the 1-position of the benzene (B151609) ring provides additional handles for chemical modification, allowing for the fine-tuning of the properties of the final complex molecules. This pre-functionalization is a key advantage of using this compound as a starting material.

| Starting Scaffold | Reaction Type | Complex Architecture |

|---|---|---|

| 2-Arylbenzimidazole | Rh(III)-catalyzed [4+2] annulation | Benzimidazole-fused Quinoline |

| 2-Arylbenzimidazole | Rh(III)-catalyzed [4+1] spiroannulation | Spirocyclic Benzimidazole-fused Isoindole |

Strategies for Diversity-Oriented Synthesis Utilizing the Compound Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The core structure of this compound is well-suited for DOS approaches aimed at producing libraries of benzimidazoles and related heterocycles. nih.govheteroletters.org

The key to a successful DOS strategy is the use of a common intermediate that can be divergently converted into a multitude of different scaffolds. The o-phenylenediamine intermediate generated from the reduction of this compound is an ideal candidate for such a strategy. By reacting this intermediate with a diverse set of building blocks in a combinatorial fashion, a wide range of molecular skeletons can be accessed.

One common DOS strategy involves the multi-component reaction of the o-phenylenediamine intermediate, an aldehyde, and another reactive species. This approach allows for the introduction of multiple points of diversity in a single synthetic step. For example, libraries of 2-substituted benzimidazoles can be readily synthesized by reacting the o-phenylenediamine derived from the title compound with a library of different aldehydes. heteroletters.org Furthermore, by employing different reaction conditions or catalysts, the reaction pathway can be steered towards the formation of other heterocyclic systems, such as quinoxalines or benzodiazepines, from the same o-phenylenediamine precursor.

Future Research Trajectories and Methodological Innovations

Development of Sustainable and Green Synthetic Protocols

The synthesis of Ethyl 4-(cyclohexylamino)-3-nitrobenzoate traditionally relies on nucleophilic aromatic substitution (SNAr) reactions, which can involve harsh reaction conditions and hazardous solvents. Future research will likely focus on developing more sustainable and green synthetic protocols to mitigate these environmental and safety concerns.

One promising avenue is the exploration of alternative solvent systems. The use of biodegradable solvents, such as glycerol, or even water, could significantly reduce the environmental footprint of the synthesis. nih.gov Another approach is the adoption of catalyst-free or metal-free reaction conditions, which would eliminate the need for potentially toxic and expensive metal catalysts. google.com Microwave-assisted organic synthesis (MAOS) presents a powerful tool for achieving rapid and efficient reactions under solvent-free or low-solvent conditions, offering a greener alternative to conventional heating methods. nih.gov

| Green Chemistry Approach | Potential Advantages for Synthesis |

| Use of Biodegradable Solvents | Reduced environmental impact and toxicity. |

| Catalyst-Free Reactions | Avoidance of heavy metal contamination and catalyst recovery steps. |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, and reduced energy consumption. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, and simplified purification processes. |

Implementation of Advanced In Situ Analytical Techniques for Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The implementation of Process Analytical Technology (PAT) tools offers the potential for real-time, in-situ monitoring of the synthesis of this compound. mt.comwikipedia.orgnih.gov Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of the reaction. americanpharmaceuticalreview.com

This real-time data allows for precise control over critical process parameters (CPPs) such as temperature, pressure, and reactant addition rates, ensuring consistent product quality and yield. wikipedia.org Furthermore, the kinetic data obtained from in-situ monitoring can be used to develop accurate reaction models, facilitating process scale-up and optimization. americanpharmaceuticalreview.com The use of these advanced analytical techniques is particularly valuable in the context of continuous flow chemistry, where real-time monitoring is essential for maintaining steady-state conditions and ensuring product quality. vapourtec.comacs.orgnih.govnih.govresearchgate.net

| In Situ Analytical Technique | Information Gained | Impact on Synthesis |

| FTIR Spectroscopy | Real-time concentration of functional groups. | Precise reaction endpoint determination and kinetic profiling. |

| Raman Spectroscopy | Monitoring of molecular vibrations for structural information. | Identification of intermediates and understanding of reaction pathways. |

| Online HPLC | Quantitative analysis of reaction components. | Accurate yield determination and impurity profiling. |

Synergistic Integration of Experimental and Computational Approaches for Predictive Modeling

The combination of experimental studies with computational modeling offers a powerful approach to understanding and predicting the behavior of chemical systems. For this compound, Density Functional Theory (DFT) calculations can be employed to investigate the reaction mechanism of its synthesis and subsequent transformations. acs.orgresearchgate.netnih.gov DFT studies can provide insights into the electronic structure of reactants, transition states, and intermediates, helping to elucidate the factors that control reactivity and selectivity. nih.govrsc.org

For instance, computational models can be used to predict the relative rates of competing reaction pathways, guiding the design of experiments to favor the desired product. rsc.org Molecular modeling can also be used to explore the conformational landscape of the molecule and to predict its physical and chemical properties. nih.gov The synergistic use of experimental data to validate and refine computational models will lead to a more comprehensive understanding of the chemistry of this compound and enable the predictive design of new reactions and processes.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Mechanistic studies of SNAr reaction. | Activation energies and transition state geometries. |

| Molecular Dynamics (MD) | Conformational analysis in different solvents. | Preferred molecular conformations and solvent effects. |

| QSAR Modeling | Prediction of biological activity. | Potential therapeutic applications. |

Exploration of Novel Reactivities and Transformation Pathways

The functional groups present in this compound—a secondary amine, a nitro group, and an ester—offer a rich platform for exploring novel reactivities and transformation pathways. The nitro group, in particular, is a versatile functional group that can undergo a variety of transformations. benthamdirect.com

Future research could focus on the selective reduction of the nitro group to an amino group, which would provide access to a new class of diamino compounds with potential applications in materials science and medicinal chemistry. nih.govnih.govrsc.orgrubber.or.kr The development of chemoselective reduction methods that leave the ester and cyclohexylamino groups intact would be a key challenge. nih.gov Photocatalytic methods, which utilize light energy to drive chemical reactions, offer a promising green approach to such selective transformations. benthamdirect.comacs.orgstudylib.netmdpi.com

Furthermore, the aromatic ring itself can be a site for further functionalization. For example, the development of new catalytic methods could enable the introduction of additional substituents onto the benzene (B151609) ring, leading to the synthesis of a diverse library of derivatives with potentially interesting biological or material properties. Biocatalytic approaches, using enzymes to catalyze specific transformations, could also be explored for the synthesis of novel derivatives with high stereoselectivity. acs.orgresearchgate.netnih.govnih.govresearchgate.net

| Transformation Pathway | Potential Product Class | Synthetic Approach |

| Selective Nitro Group Reduction | Ethyl 3-amino-4-(cyclohexylamino)benzoates | Chemoselective catalytic hydrogenation or photocatalysis. |

| Aromatic C-H Functionalization | Further substituted aromatic compounds | Transition-metal catalyzed cross-coupling reactions. |

| Ester Hydrolysis/Amidation | Carboxylic acids and amides | Standard hydrolysis or amidation protocols. |

| Biocatalytic Derivatization | Chiral amino compounds | Enzyme-catalyzed reactions. |

常见问题

Q. How to address contradictions in reported melting points or spectral data?

- Methodological Answer : Variations may arise from impurities or polymorphs. Re-synthesize the compound under standardized conditions (e.g., THF solvent, 24-hour reaction) and characterize via DSC (melting point) and HPLC-UV/IR spectroscopy. Compare with literature using the Cambridge Structural Database .

Q. What computational tools predict its reactivity in further synthetic steps?

Q. How to optimize reaction conditions for scale-up?

- Methodological Answer : Use Design of Experiments (DoE) to vary temperature (RT vs. 40°C), solvent (THF vs. DMF), and amine equivalents (1.5–2.5 equiv.). Monitor yield and purity via NMR and HPLC. Kinetic studies (e.g., in situ IR) identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。